N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide
Overview
Description
N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide is a chemical compound with the molecular formula C15H15NO3S2. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an acetyl group attached to a phenyl ring and a methylthio group attached to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-(methylthio)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride reagents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions. It can also be used as a probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group can form hydrogen bonds with active site residues, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The sulfonamide moiety can also act as a bioisostere, mimicking the structure and function of natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)benzenesulfonamide: Lacks the methylthio group, which can affect its chemical reactivity and biological activity.
N-(4-methylthio)phenylbenzenesulfonamide: Lacks the acetyl group, which can influence its interaction with molecular targets.
N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide analogs: Compounds with different substituents on the phenyl or benzenesulfonamide rings.
Uniqueness
This compound is unique due to the presence of both acetyl and methylthio groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and the potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-methylsulfanylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-11(17)12-4-3-5-13(10-12)16-21(18,19)15-8-6-14(20-2)7-9-15/h3-10,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZFLEJVDRZCRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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